

Comprehensive Pharmacokinetic Parameters of Sulopenem

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Compound Focus: Sulopenem

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The table below summarizes the key pharmacokinetic data for **sulopenem** following oral administration of its prodrug, **sulopenem** etzadroxil, in combination with probenecid [1] [2].

Parameter	Fasted State	Fed State (High-Fat Meal)	Notes
Oral Bioavailability	40%	64%	Prodrug hydrolysis by intestinal esterases [1] [2]
Apparent Volume of Distribution (Vd)	134 L	92.09 L	Fed state reduces Vd [1]
Time to Cmax (Tmax)	1 hour	2 hours	For active sulopenem [1]
Elimination Half-Life (t1/2)	1.18 hours	1.28 hours	[1]
Apparent Clearance (CL/F)	77.6 L/h	50.55 L/h	Reduced clearance with food [2]

Parameter	Fasted State	Fed State (High-Fat Meal)	Notes
Protein Binding	~11%	~11%	Minimally protein-bound [2]
Route of Elimination	Feces (44.3%, 26.9% as unchanged drug); Urine (40.8%, 3.1% as unchanged drug)		After a single radiolabeled dose [1] [2]

Key Experimental Methodologies in PK/PD

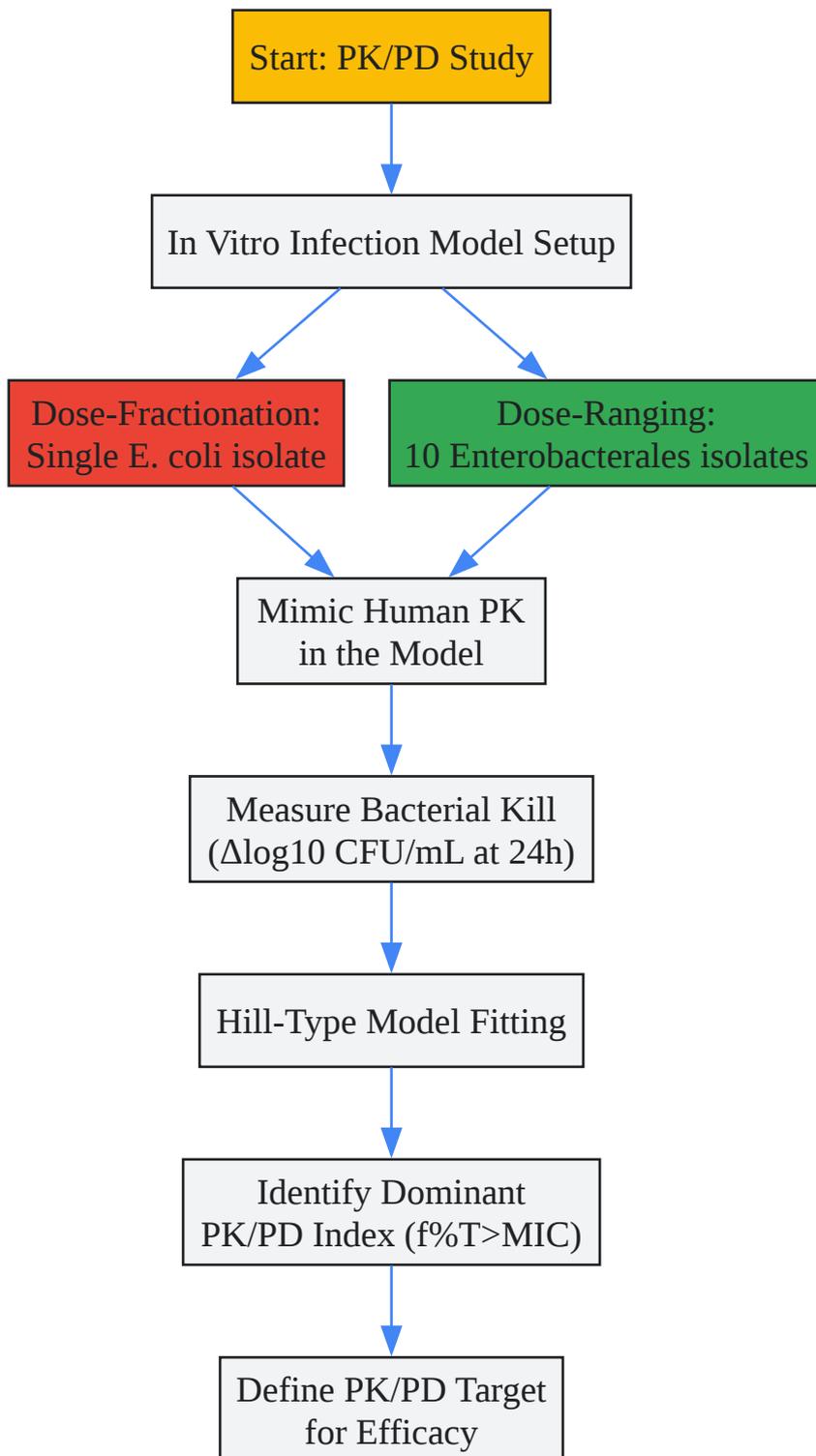
Understanding the foundational experiments that established the pharmacokinetic-pharmacodynamic (PK/PD) relationship for **sulopenem** is crucial for research and development.

Dynamic In Vitro Infection Model

This methodology was used to characterize the PK/PD of **sulopenem** against Enterobacterales and identify the efficacy index [3].

- **Model System:** One-compartment in vitro infection model.
- **Bacterial Strains:**
 - **Dose-fractionation:** A single challenge isolate (*E. coli* NCTC 13441, MIC = 0.125 mg/L).
 - **Dose-ranging:** Ten clinical Enterobacterales isolates with MIC values ranging from 0.03 to 0.5 mg/L.
- **Drug Exposure:** Bacteria (1×10^6 CFU/mL) were exposed to **sulopenem** concentrations mimicking human free-drug plasma profiles (10.7% protein binding, $T_{max} = 2$ hr, $t_{1/2} = 1.18$ hr).
- **Study Designs:**
 - **Dose-fractionation:** Five total daily doses were fractionated into regimens every 4, 8, or 12 hours.
 - **Dose-ranging:** Isolates were exposed to a range of **sulopenem** doses every 8 hours.
- **Data Analysis:** The relationship between the change in bacterial density (\log_{10} CFU/mL) at 24 hours and the PK indices (fC_{max}/MIC , $f\%T > MIC$, $fAUC/MIC$) was analyzed using Hill-type models to determine which index best predicts efficacy.

The experimental workflow for establishing **sulopenem**'s PK/PD relationship is outlined below:



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Clinical Drug Interaction with Probenecid

The fixed-dose combination with probenecid is a critical aspect of the oral formulation's design [1] [2].

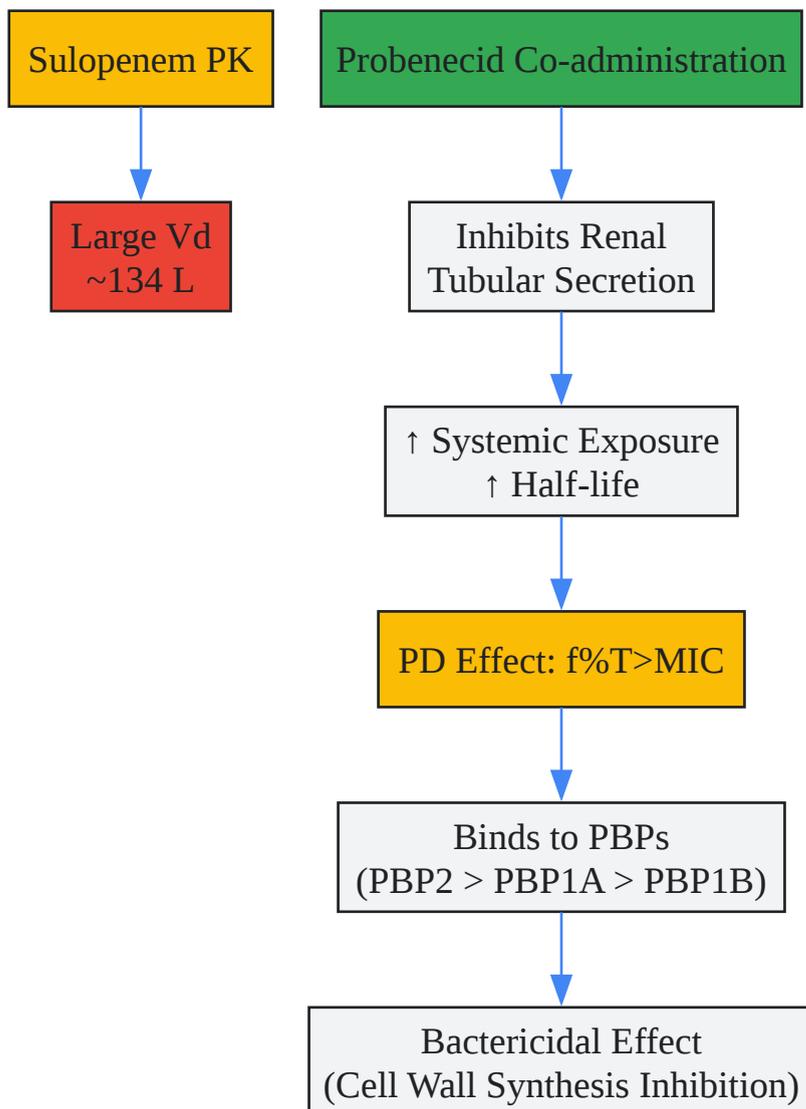
- **Mechanism:** Probenecid is a renal tubular transport inhibitor. It competitively inhibits the renal excretion of **sulopenem** by organic anion transporters, thereby increasing the systemic exposure (AUC) and half-life of **sulopenem**.
- **Impact:** This deliberate drug-drug interaction allows for a twice-daily dosing regimen and helps achieve the necessary $f\%T>MIC$ for clinical efficacy.

Pharmacokinetic and Pharmacodynamic Relationships

The relationship between PK parameters and antibacterial effect is central to dosing strategy.

- **Primary PK/PD Index:** For **sulopenem**, the $f\%T>MIC$ (the percentage of time that the free drug concentration exceeds the Minimum Inhibitory Concentration) is the index that best correlates with efficacy [3] [2].
- **Efficacy Targets:** In vitro models established the following median $f\%T>MIC$ targets for **sulopenem** against Enterobacterales [3]:
 - **Bacterial Stasis:** 40.9%
 - **1-log₁₀ CFU Reduction:** 50.2%
 - **2-log₁₀ CFU Reduction:** 62.6%
- **Mechanism of Action:** Like other beta-lactams, **sulopenem** is a time-dependent bactericidal agent that inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs), with the highest affinity for PBP2 [1] [2].

The following diagram illustrates the core PK/PD principles and the role of probenecid:



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Critical Factors Influencing Sulopenem Pharmacokinetics

- **Food Effect:** Administration with a high-fat meal significantly increases bioavailability and alters Vd and clearance; dosing with food is recommended [1] [2].
- **Renal Impairment: Sulopenem** exposure increases with declining renal function [1]:
 - **Mild (CrCl 60-89 mL/min):** 2-fold AUC increase.
 - **Moderate (CrCl 30-59 mL/min):** 3-fold AUC increase.
 - **Severe (CrCl 15-29 mL/min):** 7.4-fold AUC increase.
 - **Dose adjustment is necessary in patients with renal impairment.**

- **Resistance Mechanisms:** Resistance can arise from ESBLs (including carbapenemases), altered PBPs, efflux pumps, and porin loss [1].

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References

1. Sulopenem Etzadroxil/Probenecid - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. Sulopenem etzadroxil: Uses, Interactions, Mechanism of ... [go.drugbank.com]
3. 2568. Characterization of Sulopenem Pharmacokinetics ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

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